BenchChemオンラインストアへようこそ!

Pheniodol sodium

radiopacity iodine content X-ray attenuation

Pheniodol sodium (CAS 7009-60-1) is the water-soluble monosodium salt of iodoalphionic acid, enabling both oral and intravenous (20% aqueous) formulation routes—critical when patients cannot tolerate oral tablets. Its di-iodinated structure and predominant renal excretion (≥50% urinary elimination within 24 h) yield less colonic radiopaque residue than tri-iodinated analogs like iopanoic acid, reducing gallbladder masking in repeat imaging protocols. Researchers studying iodine-induced thyroid modulation note that pheniodol sodium suppresses thyroidal I-131 uptake for weeks to months post-administration. Procure the sodium salt form (CAS 7009-60-1) for solubility optimization and parenteral route development.

Molecular Formula C15H11I2NaO3
Molecular Weight 516.04 g/mol
CAS No. 7009-60-1
Cat. No. B1629169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheniodol sodium
CAS7009-60-1
Molecular FormulaC15H11I2NaO3
Molecular Weight516.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+]
InChIInChI=1S/C15H12I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-5,7-8,11,18H,6H2,(H,19,20);/q;+1/p-1
InChIKeyJFFBJAOFKRCWPX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / 2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheniodol Sodium (CAS 7009-60-1): Procurement-Grade Overview of a Water-Soluble Cholecystographic Contrast Agent


Pheniodol sodium (CAS 7009-60-1), the monosodium salt of iodoalphionic acid (pheniodol), is a stilbenoid-based, di-iodinated organic compound historically classified as an oral cholecystographic contrast medium for gallbladder and biliary duct radiographic examination [1]. The compound contains two iodine atoms per molecule, conferring radiopacity through X-ray attenuation, and is distinguished from its free-acid counterpart by its water solubility, which enables intravenous as well as oral formulation routes [2]. Originally introduced under the trade name Priodax (Schering, US, 1943), pheniodol sodium served as a primary gallbladder imaging agent throughout the mid-20th century before being largely supplanted by tri-iodinated analogs offering higher radiopacity [1].

Why Pheniodol Sodium Cannot Be Interchanged with Iopanoic Acid, Ipodate Sodium, or Tyropanoate Sodium Without Quantitative Justification


Although pheniodol sodium, iopanoic acid (Telepaque), ipodate sodium (Oragrafin), and tyropanoate sodium (Bilopaque) all belong to the oral cholecystographic contrast agent class, they diverge substantially in iodine stoichiometry, radiopacity, water solubility, primary excretion route, and gastrointestinal side-effect incidence. Pheniodol sodium is a di-iodinated compound (2 iodine atoms; ~51.4% iodine by weight as the free acid), whereas iopanoic acid and ipodate sodium are tri-iodinated (3 iodine atoms; ~66.7% iodine), directly affecting X-ray shadow density [1]. Pheniodol sodium is water-soluble and has been formulated as a 20% aqueous intravenous solution, while iopanoic acid is water-insoluble and restricted to oral administration [2]. Furthermore, pheniodol is eliminated primarily via the kidneys (≥50% urinary excretion within 24 hours), reducing colonic radiopaque residue that can mask the gallbladder, whereas iopanoic acid undergoes substantial biliary and colonic excretion [3]. These physicochemical and pharmacokinetic differences preclude simple one-to-one substitution without experimental re-validation.

Pheniodol Sodium (7009-60-1) Quantitative Differentiation Evidence Against In-Class Comparators


Iodine Content and Radiopacity: Pheniodol Sodium (Di-Iodinated) Versus Iopanoic Acid (Tri-Iodinated, Telepaque)

Pheniodol (iodoalphionic acid, Priodax) contains 51.38% iodine by weight as a di-iodinated molecule, compared with 66.68% iodine for the tri-iodinated iopanoic acid (Telepaque), a difference of 15.3 percentage points [1]. This stoichiometric difference directly translates into reduced radiopacity: the X-ray shadow density produced by Telepaque was demonstrated to be at least 35% greater than that obtained with Priodax at clinically used doses [2]. Additionally, in a dog model, 500 mg/kg of Telepaque produced gallbladder shadow density equivalent to 1,000 mg/kg of Priodax, indicating that Priodax requires approximately twice the dose (by mass) to achieve comparable opacity [1].

radiopacity iodine content X-ray attenuation cholecystography contrast media comparison

Water Solubility: Pheniodol Sodium Enables Intravenous Administration Versus Water-Insoluble Free Acid and Iopanoic Acid

The free acid form (iodoalphionic acid, pheniodol) is insoluble in water and soluble only in organic solvents (ethanol, ether) or alkaline solutions [1]. Pheniodol sodium (CAS 7009-60-1), the monosodium salt, is water-soluble and has been clinically formulated as a 20% aqueous solution (pH ≈ 5.5) for intravenous administration in biliary tract radiography [2]. In contrast, iopanoic acid (Telepaque) is also water-insoluble and restricted to oral tablet formulation, while tyropanoate sodium (Bilopaque), a water-soluble tri-iodinated derivative of iopanoic acid, contains 57% iodine compared with 67% for Telepaque [3].

water solubility intravenous formulation sodium salt parenteral administration contrast agent formulation

Gastrointestinal Side-Effect Incidence: Pheniodol (Priodax) Diarrhea Rate Versus Iopanoic Acid (Telepaque)

In a controlled clinical series, the incidence of diarrhea following oral Priodax (pheniodol) administration was 30%, with severe diarrhea occurring in 8% of cases. Literature reports placed the Priodax diarrhea rate in a range of 2% to 43% across various studies [1]. By comparison, Telepaque (iopanoic acid) demonstrated a significant reduction in both the number and severity of side reactions: investigators reported that side-reactions with Telepaque were 'decreased to the point where, for all practical purposes, they can be ignored' [2], and a comparative study of 125 Telepaque patients versus 100 Priodax patients showed a 'significant reduction in incidence of side-effects' [3].

side effects diarrhea incidence gastrointestinal tolerance cholecystography patient compliance

Excretion Pathway and Colonic Masking: Renal Elimination of Pheniodol Versus Biliary/Colonic Excretion of Iopanoic Acid

Pheniodol (Priodax) is eliminated primarily via the kidneys, with 50% of an oral dose excreted in the urine within 24 hours and 61–83% within 72 hours in rodent models [1]. This renal elimination pathway results in minimal colonic radiopaque residue, and pheniodol 'rarely appeared in the colon and, therefore, rarely masked the gallbladder' on radiographs [2]. In contrast, iopanoic acid (Telepaque) is predominantly excreted through the biliary system into the bowel, and conjugated iopanoic acid is visible in the small bowel or colon in 27 of 30 cases with gallbladder nonvisualization, potentially obscuring the gallbladder and confounding diagnostic interpretation [3].

renal excretion colonic masking pharmacokinetics gallbladder visualization diagnostic accuracy

Acute Oral Toxicity (LD50): Pheniodol Sodium Versus Iopanoic Acid and Ipodate Sodium in Rodent Models

Pheniodol sodium exhibits an oral LD50 of 1,100 mg/kg in rats . By comparison, iopanoic acid has an oral LD50 of 2,870 mg/kg in rats and 1,540 mg/kg in mice [1], while ipodate sodium has an oral LD50 of 2,570 mg/kg in mice [2]. These data indicate that pheniodol sodium is more acutely toxic by the oral route in rats than iopanoic acid (by a factor of approximately 2.6× on a mg/kg basis), though cross-species extrapolation and differences in salt versus free-acid forms should be considered. Notably, pheniodol sodium is also classified as 'poison by intravenous route' and 'moderately toxic by ingestion, intraperitoneal, and subcutaneous routes' .

acute toxicity LD50 oral toxicity safety margin rodent model

Procurement-Relevant Application Scenarios for Pheniodol Sodium Based on Quantitative Differentiation Evidence


Intravenous Cholangiography Where Oral Administration Is Contraindicated or Impractical

Pheniodol sodium's water solubility enables formulation as a 20% aqueous intravenous solution (pH 5.5), making it suitable for biliary tract radiography in patients who cannot tolerate oral contrast agents due to gastrointestinal obstruction, severe nausea, or pre-surgical urgency [1]. Unlike iopanoic acid, which is water-insoluble and restricted to oral tablet administration, pheniodol sodium provides a parenteral route option for gallbladder and biliary duct visualization [2]. For procurement specifications targeting intravenous contrast formulations, the water-soluble sodium salt form (CAS 7009-60-1) is the required chemical entity.

Gallbladder Imaging Protocols Where Colonic Radiopaque Residue Has Previously Compromised Diagnostic Quality

In imaging workflows where prior use of iopanoic acid resulted in colonic opacification masking the gallbladder, pheniodol sodium offers a pharmacokinetically differentiated alternative: its predominant renal excretion (≥50% urinary elimination within 24 hours) minimizes colonic radiopaque residue [1]. The NCATS Inxight database documents that iodoalphionic acid 'rarely appeared in the colon and, therefore, rarely masked the gallbladder' [2]. Procurement for repeat-imaging protocols or facilities with high rates of nondiagnostic cholecystograms due to bowel overlay should consider this differential excretion profile.

Thyroid Function Research Requiring an Iodine-Containing Contrast Agent with Documented Thyroidal Radioiodine Uptake Suppression

Iodoalphionic acid (pheniodol) is documented to reduce thyroidal radioiodine (I-131) uptake for periods ranging from weeks to months following administration [1]. This property, shared as a class effect with iopanoic acid and ipodate sodium but with potentially different duration and magnitude due to the di-iodinated (rather than tri-iodinated) structure, makes pheniodol sodium a candidate for experimental models of iodine-induced thyroid function modulation [2]. Researchers procuring this compound for thyroid-related studies should verify the specific suppression duration and magnitude against their experimental requirements.

Comparative Formulation and Salt-Form Optimization Studies

Pheniodol sodium (monosodium salt, CAS 7009-60-1) is chemically and physically distinct from the free acid form (iodoalphionic acid, CAS 577-91-3), which is water-insoluble [1]. This salt-form differentiation mirrors the relationship between iopanoic acid (water-insoluble) and its water-soluble derivatives such as tyropanoate sodium (Bilopaque) and ipodate sodium [2]. Procurement for pre-formulation screening, salt selection studies, or solubility optimization research involving di-iodinated stilbenoid contrast agents should specify the exact salt form (sodium salt vs. free acid) based on the target solubility profile and intended route of administration.

Quote Request

Request a Quote for Pheniodol sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.